molecular formula C32H35N4P B1243531 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole CAS No. 894086-00-1

5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole

Cat. No.: B1243531
CAS No.: 894086-00-1
M. Wt: 506.6 g/mol
InChI Key: PTXJGGGNGMPMBG-UHFFFAOYSA-N
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Description

5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is a complex organophosphorus compound known for its unique structural properties and versatile applications in various fields of chemistry. This compound features a bipyrazole core substituted with triphenyl groups and a di-tert-butylphosphino moiety, making it a valuable ligand in coordination chemistry and catalysis.

Biochemical Analysis

Biochemical Properties

5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole plays a significant role in biochemical reactions as a ligand that can stabilize metal complexes. It interacts with various enzymes and proteins, particularly those involved in catalytic processes. The nature of these interactions often involves the coordination of the phosphine group to metal centers, facilitating reactions such as hydrogenation and carbon-carbon bond formation. This compound’s ability to form stable complexes with metals like palladium and copper enhances its utility in biochemical applications .

Cellular Effects

The effects of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole on cells include modulation of cell signaling pathways and gene expression. It can influence cellular metabolism by interacting with key metabolic enzymes, potentially altering the flux of metabolites through various pathways. This compound has been observed to affect cell function by stabilizing metal complexes that participate in redox reactions, thereby impacting cellular oxidative states .

Molecular Mechanism

At the molecular level, 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole exerts its effects through binding interactions with metal ions. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s phosphine group coordinates with metal centers, facilitating catalytic processes that involve electron transfer and bond formation. This mechanism is crucial for its role in catalysis and biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under various conditions, but prolonged exposure to certain environments may lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its biochemical activity over extended periods .

Dosage Effects in Animal Models

The effects of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole vary with different dosages in animal models. At lower doses, the compound can enhance catalytic activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential disruptions in metabolic processes and cellular function. Threshold effects have been identified, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is involved in several metabolic pathways, particularly those related to redox reactions and catalysis. It interacts with enzymes and cofactors that facilitate electron transfer and bond formation, impacting metabolic flux and metabolite levels. The compound’s role in these pathways underscores its significance in biochemical applications .

Transport and Distribution

Within cells and tissues, 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity. The compound’s distribution patterns are crucial for its effectiveness in catalysis and other biochemical processes .

Subcellular Localization

The subcellular localization of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its localization is essential for optimizing its use in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole typically involves the reaction of appropriate pyrazole derivatives with di-tert-butylphosphine. The process often requires the use of Grignard reagents or organolithium compounds to introduce the phosphino group. The reaction conditions usually involve inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenated compounds for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to maintain the integrity of the phosphino group .

Major Products

The major products formed from these reactions include phosphine oxides, substituted bipyrazoles, and various metal complexes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is unique due to its bipyrazole core, which provides additional coordination sites and enhances the stability of its metal complexes. This structural feature distinguishes it from other similar phosphine ligands and broadens its applicability in various catalytic processes .

Properties

IUPAC Name

ditert-butyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N4P/c1-31(2,3)37(32(4,5)6)27-22-23-33-36(27)30-28(24-16-10-7-11-17-24)34-35(26-20-14-9-15-21-26)29(30)25-18-12-8-13-19-25/h7-23H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXJGGGNGMPMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=NN1C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468368
Record name BippyPhos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894086-00-1
Record name BippyPhos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[Bis(t-butyl)phosphino]-1â??,3â??,5â??-triphenyl-1,4â??-bi-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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